N-cyclopropyl-1,4-diazepane-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-9(11-8-2-3-8)12-6-1-4-10-5-7-12/h8,10H,1-7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGXMLNESGGLGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyclopropyl 1,4 Diazepane 1 Carboxamide and Its Analogues
Strategies for 1,4-Diazepane Core Construction
The synthesis of the 1,4-diazepane core, a seven-membered ring containing two nitrogen atoms, presents unique challenges due to enthalpic and entropic barriers associated with forming medium-sized rings. acs.org Various strategies have been developed to overcome these hurdles, ranging from classical cyclization reactions to modern multi-component approaches.
Cyclization Reactions for Diazepane Scaffold Synthesis
Intramolecular cyclization is a fundamental strategy for constructing the diazepane ring. A variety of methods have been reported, each with its own advantages and substrate scope.
One approach involves a domino aza-Michael/SN2 cyclization. This method utilizes the reaction of 1-azadienes with α-halogenoacetamides under transition-metal-free conditions to efficiently produce monocyclic 1,4-diazepinones in good to excellent yields. The reaction is tolerant of a range of substituents on both reactants and is scalable.
Palladium-catalyzed cyclization has also been employed for the synthesis of related 1,4-benzodiazepine (B1214927) cores. This reaction involves π-allylpalladium intermediates that undergo intramolecular nucleophilic attack by an amide nitrogen to form the seven-membered ring. nih.gov Another strategy involves the copper-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, which proceeds under mild conditions to yield azetidine-fused 1,4-diazepine derivatives. mdpi.com These fused systems can then undergo ring-opening reactions to produce functionalized 1,4-benzodiazepines. mdpi.com
Reductive amination is another powerful tool. For instance, N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-amines have been synthesized in a one-pot reaction starting with the condensation of 1,4-diazepane-6-amine (DAZA) with benzaldehydes, followed by reductive amination with sodium borohydride. nih.gov This highlights how pre-formed diazepane rings can be further functionalized.
Table 1: Selected Cyclization Methods for Diazepane and Analogue Synthesis
| Method | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Domino Aza-Michael/SN2 | 1-Azadienes, α-Halogenoacetamides | Transition-metal-free | Monocyclic 1,4-diazepinones | |
| Palladium-Catalyzed Cyclization | N-Tosyl-disubstituted 2-aminobenzylamines, Propargylic carbonates | Palladium catalyst | Substituted 1,4-benzodiazepines | nih.gov |
| Copper-Catalyzed C-N Coupling | 1-(2-Bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine | Azetidine-fused 1,4-diazepines | mdpi.com |
| Reductive Amination | 1,4-Diazepane-6-amine, Benzaldehydes | Sodium borohydride | N-alkylated 1,4-diazepanes | nih.gov |
Intermolecular Amphoteric Diamination Approaches for N-Heterocycles
A novel and efficient strategy for the synthesis of saturated 1,4-diazo heterocycles, including 1,4-diazepanes, is through intermolecular amphoteric diamination. google.com This approach unites readily available 1,3-diamine derivatives with electron-deficient allenes in a formal [n + 2] cyclization (where n=5 for diazepanes) to generate the desired heterocycle in a single step.
Key features of this strategy include:
Mild Reaction Conditions: The reactions proceed without the need for harsh reagents or temperatures.
High Functional Group Tolerance: A wide variety of functional groups on the substrates are well-tolerated.
Scalability: The method has been demonstrated on a gram scale.
Cost-Effectiveness: It utilizes inexpensive, readily available reagents and avoids the use of transition metal catalysts.
This method represents a significant advancement over more tedious, multi-step syntheses, providing a direct and atom-economical route to the 1,4-diazepane core.
Multi-component Reaction Pathways for Diazepane Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a powerful platform for the rapid generation of molecular diversity. Several MCRs have been adapted for the synthesis of diazepine (B8756704) and benzodiazepine (B76468) scaffolds. nih.govnih.gov
The Ugi four-component reaction (Ugi-4CR) is a prominent example. nih.govresearchgate.netresearchgate.net In one strategy, methyl anthranilate, an isocyanide, Boc-glycinal, and a carboxylic acid are combined. nih.gov The resulting Ugi product, after deprotection of the Boc group, undergoes intramolecular cyclization to form the 1,4-benzodiazepine ring. nih.gov This Ugi-deprotection-cyclization (UDC) strategy has been successfully applied to generate libraries of diverse benzodiazepine derivatives. nih.govresearchgate.net Microwave assistance has been shown to significantly reduce reaction times for the Ugi step. nih.gov
Another MCR approach is a rhodium-catalyzed [5 + 2] cycloaddition reaction between pyridines and 1-sulfonyl-1,2,3-triazoles, which efficiently produces biologically active 1,4-diazepine compounds.
Table 2: Comparison of Multi-Component Reaction Strategies
| MCR Type | Key Components | Key Features | Product Scaffold | Reference |
|---|---|---|---|---|
| Ugi-4CR | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Convergent, builds molecular complexity rapidly | 1,4-Benzodiazepines | nih.govresearchgate.netresearchgate.net |
| Rh-catalyzed [5+2] | Pyridines, 1-Sulfonyl-1,2,3-triazoles | Catalytic, forms diazepine ring directly | 1,4-Diazepines |
Introduction and Functionalization of the N-Cyclopropyl Moiety
Once the diazepane core is established, the next crucial step is the introduction of the N-cyclopropyl carboxamide group. This can be achieved by forming the cyclopropane (B1198618) ring on a precursor molecule or by attaching a pre-formed cyclopropylamine (B47189) to the diazepane scaffold.
Cyclopropanation Reactions in Aminocarboxamide Synthesis
Cyclopropanation reactions are essential for creating the three-membered ring. The Simmons-Smith reaction is a widely used method for the stereospecific conversion of alkenes into cyclopropanes and has been applied in the synthesis of numerous biologically active molecules. mdpi.com The Furukawa-modified Simmons-Smith reaction, which uses Et₂Zn and CH₂I₂, is a notable variant. mdpi.com
Another strategy involves the one-pot cyclopropanation of dehydroamino acids using diazo compounds generated in situ from tosylhydrazone salts. nih.gov This method allows for diastereoselective synthesis, where thermal conditions favor the E-isomer, while the presence of an iron porphyrin catalyst yields predominantly the Z-isomer. nih.gov
Furthermore, 1-phenylcyclopropane carboxamide derivatives have been synthesized by the α-alkylation of a phenylacetonitrile (B145931) derivative with 1,2-dibromoethane, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent amide coupling. nih.gov This demonstrates the construction of the cyclopropane ring prior to the formation of the final amide bond.
Table 3: Overview of Relevant Cyclopropanation Methods
| Method | Substrate | Reagents | Key Characteristics | Reference |
|---|---|---|---|---|
| Simmons-Smith Reaction | Alkenes | Zn-Cu couple, CH₂I₂ (or Et₂Zn, CH₂I₂) | Stereospecific syn-addition | mdpi.comwikipedia.org |
| Diazo Compound Addition | Dehydroamino acids | Diazo compounds from tosylhydrazones | Diastereoselective (E or Z control) | nih.gov |
| Intramolecular Alkylation | Phenylacetonitriles | 1,2-Dibromoethane, Base | Forms cyclopropyl (B3062369) nitrile precursor | nih.govwikipedia.org |
| Photoredox Catalysis | Carboxylic acids, Alkenyl chlorides | Organic photocatalyst | Radical-polar crossover mechanism | nih.gov |
Facile Preparation of Cyclopropylamines from Carboxamides
A direct and highly relevant method for forming the N-cyclopropylamide linkage involves the reaction of a pre-formed amine with a cyclopropanecarbonyl derivative. Alternatively, a key intermediate, cyclopropylamine, can be synthesized from cyclopropanecarboxamide (B1202528), which itself is readily prepared.
The preparation of cyclopropanecarboxamide is often achieved through the amidation of cyclopropanecarboxylic esters with ammonia (B1221849). google.com This reaction can be catalyzed by an alcoholate, and high yields are achievable under relatively low ammonia pressure (1-6 bar) and moderate temperatures (60-150 °C). google.com
Once cyclopropanecarboxamide is obtained, it can be converted to cyclopropylamine via the Hofmann degradation. A patented process describes this conversion, starting from butyrolactone, which is transformed in several steps to cyclopropanecarboxamide and then subjected to Hofmann degradation using sodium hypochlorite (B82951) to yield cyclopropylamine.
A direct transformation of carboxamides to cyclopropylamines has also been developed, providing a facile route to this important building block. acs.org This underscores the close synthetic relationship between carboxamides and their corresponding amines, offering flexibility in the synthetic design for N-cyclopropyl-1,4-diazepane-1-carboxamide.
Advanced Molecular Characterization and Structural Analysis Techniques for N Cyclopropyl 1,4 Diazepane 1 Carboxamide Derivatives
Spectroscopic Methodologies in Structural Elucidation
Spectroscopic techniques are indispensable for the initial characterization and confirmation of the molecular structure of N-cyclopropyl-1,4-diazepane-1-carboxamide derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools in this regard, offering complementary information about the atomic arrangement and molecular weight.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of carbon atoms. The spectrum of this compound would be expected to show characteristic signals for the carbonyl carbon of the carboxamide group (typically in the range of 170-180 ppm), the carbons of the diazepane ring, and the carbons of the cyclopropyl (B3062369) group.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs and may not represent experimental data.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl-CH | 2.5 - 2.8 | 25 - 35 |
| Cyclopropyl-CH₂ | 0.5 - 1.0 | 5 - 15 |
| Diazepane-CH₂ (adjacent to N-CO) | 3.4 - 3.8 | 45 - 55 |
| Diazepane-CH₂ (adjacent to NH) | 2.8 - 3.2 | 40 - 50 |
| Diazepane-CH₂ (C5) | 1.8 - 2.2 | 25 - 35 |
| Carbonyl (C=O) | - | 170 - 180 |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, which allows for the unambiguous determination of the molecular formula.
For this compound (C₉H₁₇N₃O), the expected exact mass would be calculated and compared with the experimental value. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for such molecules may involve cleavage of the cyclopropyl ring, the carboxamide bond, or fragmentation of the diazepane ring.
Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of 1-cyclopropyl-1,4-diazepane (B1287545) Source: PubChem, for the compound 1-cyclopropyl-1,4-diazepane (C₈H₁₆N₂). This data is for a related structure and serves as an illustrative example.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 141.13863 | 128.7 |
| [M+Na]⁺ | 163.12057 | 133.0 |
| [M-H]⁻ | 139.12407 | 132.0 |
| [M+NH₄]⁺ | 158.16517 | 140.6 |
| [M+K]⁺ | 179.09451 | 134.3 |
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of an this compound derivative would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.
Studies on related 1,4-diazepane derivatives have shown that the seven-membered diazepine (B8756704) ring typically adopts a chair-like conformation. For instance, in the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the diazepane ring is in a chair conformation with specific puckering parameters. nih.gov It is anticipated that the diazepane ring in this compound would also adopt a similar low-energy conformation. The orientation of the N-cyclopropylcarboxamide substituent relative to the diazepane ring would also be clearly established.
Computational Modeling for Conformational Analysis and Molecular Geometry
In conjunction with experimental techniques, computational modeling provides valuable insights into the conformational preferences and molecular geometry of this compound derivatives. Using methods such as Density Functional Theory (DFT) and molecular mechanics, it is possible to calculate the relative energies of different conformations and predict the most stable three-dimensional structure.
Computational studies on similar diazepine systems have been used to understand the flexibility of the seven-membered ring and the energy barriers between different conformations. nih.gov For this compound, computational analysis can help to:
Identify the lowest energy conformers.
Analyze the puckering of the diazepane ring.
Determine the rotational barriers around key single bonds, such as the N-C bond of the carboxamide.
Predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data for validation.
These computational approaches are particularly useful when experimental data is limited or when exploring the dynamic behavior of the molecule in different environments.
Mechanistic Insights into Molecular Target Interactions of N Cyclopropyl 1,4 Diazepane 1 Carboxamide Analogues
Receptor Binding and Ligand-Target Engagement Studies
The initial characterization of a compound's interaction with its biological targets often begins with an assessment of its binding affinity and engagement in a cellular context.
In vitro radioligand binding competition assays are a cornerstone in pharmacology for determining the affinity of an unlabeled compound for a specific receptor. umich.edu This technique involves incubating a source of receptors, a radiolabeled ligand with known affinity, and varying concentrations of the competing unlabeled test compound. umich.edu By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined, providing a quantitative measure of its binding affinity. umich.edu
The following table illustrates representative binding data for related diazepine (B8756704) carboxamide analogues from the literature, highlighting the impact of structural modifications on receptor affinity.
| Compound Analogue | Target Receptor | Ki (nM) |
| WAY-629 (a cycloalkyl[b] nih.govresearchgate.netbenzodiazepinoindole) | Human 5-HT2C | 56 |
| Compound 11 (an analogue of WAY-629) | Human 5-HT2C | 13 |
| Compound 7g (N-Cyclopropyl-diazepinoindole-carboxamide) | 5-HT2C | Data not specified |
This table is generated based on data for analogous compounds to illustrate the principles of radioligand binding assays. nih.gov
Confirming that a compound interacts with its intended target within a living cell is a critical step in drug discovery. frontiersin.org Cellular target engagement assays provide this crucial information. One such widely used method is the Cellular Thermal Shift Assay (CETSA). nih.govfrontiersin.org CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. nih.govfrontiersin.org In a typical CETSA experiment, cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified, often by Western blotting or mass spectrometry. nih.govfrontiersin.org A shift in the melting temperature of the protein in the presence of the compound indicates target engagement. nih.gov
While no specific CETSA data for N-cyclopropyl-1,4-diazepane-1-carboxamide has been published, this methodology would be a powerful tool to confirm its interaction with targets like nAChRs, serotonin (B10506) receptors, or Mpro in a physiological context. The high-throughput versions of CETSA would be particularly useful for screening a library of diazepane carboxamide analogues to establish a structure-activity relationship for target engagement. frontiersin.org
Elucidation of Specific Receptor Subtype Selectivity Mechanisms
The therapeutic potential of a compound is often dictated by its selectivity for a specific receptor subtype. The following sections explore the mechanistic basis for the selectivity of this compound analogues at various receptors.
The α4β2 nicotinic acetylcholine (B1216132) receptor is a key target for various neurological conditions. The diazepane scaffold is a known pharmacophore for nAChR ligands. For instance, 1-(pyridin-3-yl)-1,4-diazepane is a potent α4β2-nAChR agonist. nih.gov The interaction of such ligands is thought to involve the formation of hydrogen bonds and π-π stacking interactions within an "aromatic cage" at the interface between the α4 and β2 subunits. mdpi.com
Molecular docking studies of related compounds suggest that the protonated nitrogen of the diazepane ring can form a crucial salt bridge with an aspartate residue (Asp173) in the binding pocket. mdpi.com The N-cyclopropyl-1-carboxamide moiety of the title compound would likely occupy a region of the binding site where its size, shape, and hydrogen bonding potential would influence affinity and selectivity. The cyclopropyl (B3062369) group, being a small and rigid substituent, can provide a favorable conformational constraint for binding. nih.gov The carboxamide group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the receptor that differ from other nAChR subtypes, thus conferring selectivity.
The 5-HT2C receptor is a G-protein coupled receptor involved in the regulation of mood, appetite, and other physiological processes. Research on diazepine analogues has shown that the introduction of a secondary amide substituent can lead to potent and highly selective 5-HT2C receptor agonists. nih.gov
A study on 6,5,7-tricyclic diazepine analogues demonstrated that incorporating a secondary amide at the 8-position completely abolished functional agonist activity at the related 5-HT2A and 5-HT2B receptors, while maintaining or enhancing 5-HT2C agonist activity. nih.gov The introduction of a small, branched alkyl group like cyclopropyl on the amide (as in analogue 7g) was generally well-tolerated. nih.govnih.gov This suggests that the N-cyclopropyl-1-carboxamide moiety is a key determinant of 5-HT2C selectivity. The mechanism for this selectivity is thought to arise from the specific topology of the 5-HT2C binding pocket, which can accommodate the carboxamide in a way that is not possible in the 5-HT2A and 5-HT2B subtypes. The amide group likely forms specific hydrogen bonds with residues unique to the 5-HT2C receptor, leading to a stable, high-affinity interaction that is not achievable at other 5-HT2 subtypes.
The following table summarizes the functional activity of some representative diazepine carboxamide analogues at 5-HT receptors.
| Compound Analogue | 5-HT2C EC50 (nM) | 5-HT2A % Efficacy @ 10µM | 5-HT2B % Efficacy @ 10µM |
| Compound 7b (N-ethyl-carboxamide analogue) | 2.5 | <50 | <50 |
| Compound 7g (N-cyclopropyl-carboxamide analogue) | Data not specified | Not specified | Not specified |
This table is based on data for analogous compounds to illustrate the principles of 5-HT2C receptor agonism. nih.gov
The main protease (Mpro) of SARS-CoV-2 is a cysteine protease that is essential for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov Mpro inhibitors can act through either covalent or non-covalent mechanisms. nih.gov Covalent inhibitors typically contain an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme. nih.govacs.org Non-covalent inhibitors, on the other hand, bind to the active site through a network of non-covalent interactions such as hydrogen bonds and hydrophobic interactions. nih.gov
While there is no direct evidence in the reviewed literature to suggest that this compound is an Mpro inhibitor, its structural motifs are present in known Mpro inhibitors. The cyclopropyl group, for instance, has been incorporated into potent Mpro inhibitors to enhance binding affinity through favorable conformational constraint. nih.gov The carboxamide moiety is also a common feature in Mpro inhibitors, often involved in hydrogen bonding interactions with the enzyme's active site residues. acs.org
If this compound were to act as an Mpro inhibitor, it would likely be a non-covalent inhibitor. The carboxamide group could form hydrogen bonds with key residues in the Mpro active site, such as His163, Glu166, or the backbone amides of other residues. The diazepane ring and the cyclopropyl group would occupy hydrophobic pockets within the active site. A covalent mechanism is less likely as the N-cyclopropyl-carboxamide is not a typical electrophilic warhead designed to react with the catalytic cysteine.
Histamine (B1213489) H3 Receptor Antagonism Profiles
The antagonism of the histamine H3 receptor (H3R) by analogues of this compound is a key area of investigation for their potential therapeutic applications. While direct data for this compound is not extensively available in public literature, the analysis of structurally related compounds, particularly those featuring a central cyclic amine moiety like piperidine (B6355638) or homopiperidine (1,4-diazepane), provides significant insights into their H3R binding affinity.
Research into non-imidazole H3R antagonists has revealed that the nature of the cycloalkylamine moiety is a critical determinant for binding affinity at the human H3 receptor (hH3R). nih.gov A series of compounds with varied cyclic amines demonstrated affinities in the nanomolar range, indicating potent receptor interaction. nih.gov For instance, in a study of novel non-imidazole ligands, compounds featuring a 3-methylpiperidine (B147322) moiety were found to be the most favorable for the hH3R binding pocket. nih.gov
The affinity of these antagonists is typically determined through radioligand displacement assays, often using [³H]Nα-methylhistamine. nih.gov The resulting inhibition constant (Ki) values quantify the binding affinity of the tested compounds. The data for several analogous compounds highlight the importance of the structural components in achieving high-affinity binding.
Table 1: In Vitro Antagonist Affinity of Analogous Non-Imidazole Compounds at the Human H3 Receptor This table presents data for compounds analogous to this compound to illustrate structure-activity relationships.
| Compound Analogue | Cyclic Amine Moiety | hH3R Ki (nM) |
|---|---|---|
| Analogue 1 | Piperidine | 58 |
| Analogue 2 | 3-Methylpiperidine | 27 |
| Analogue 3 | 4-Methylpiperidine | 75 |
| Analogue 4 | Homopiperidine (1,4-Diazepane) | 156 |
Data sourced from studies on non-imidazole-based H3R antagonists. nih.gov
Furthermore, the introduction of a cyclopropyl group, as seen in this compound, is a recognized strategy in medicinal chemistry. In a series of acetylene-based H3R antagonists, the incorporation of a trans-cyclopropane ring was a key structural feature. nih.gov The stereochemistry of the cyclopropyl group can also significantly influence binding affinity, with one enantiomer often showing a marked preference. nih.gov For example, the (1R,2R)-cyclopropyl enantiomer of one compound displayed a significantly higher affinity (Ki = 0.18 nM) compared to its (1S,2S) counterpart (Ki = 5.3 nM). nih.gov This underscores the conformational rigidity and specific orientation that the cyclopropyl group imparts, which can be crucial for optimal interaction with the receptor.
Theoretical Approaches to Interaction Profiling
Molecular Docking and Scoring Function Analysis
Molecular docking is a computational technique pivotal for predicting the binding orientation of a ligand to its target protein and for estimating the strength of their interaction. nih.gov For analogues of this compound, docking studies into homology models of the human H3R have elucidated key structural requirements for potent antagonism. researchgate.netresearchgate.net
These studies consistently identify crucial interactions within the H3R binding pocket. The binding site is characterized by the presence of two key acidic residues, Asp114 in transmembrane helix 3 (TM3) and Glu206 in TM5, which are known to interact with the basic groups of ligands. mdpi.com For non-imidazole antagonists containing a basic amine function, such as the 1,4-diazepane ring, an ionic interaction with Asp114 is considered a primary anchoring point. researchgate.netnih.gov The carboxamide moiety of this compound could potentially form hydrogen bonds with other residues in the binding pocket, such as Tyr115 and Tyr374. researchgate.net
Scoring functions are employed in molecular docking to rank different binding poses and predict binding affinity. These functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. In the analysis of potential H3R antagonists, docking scores are a critical tool for virtual screening and for prioritizing compounds for synthesis and biological evaluation. researchgate.netnih.gov
Table 2: Key Amino Acid Interactions for H3R Antagonists from Docking Studies This table summarizes common interacting residues identified in molecular docking studies of analogous H3R antagonists.
| Amino Acid Residue | Location | Type of Interaction | Interacting Ligand Moiety |
|---|---|---|---|
| Asp114 | TM3 | Ionic Interaction/Hydrogen Bond | Basic Amine (e.g., 1,4-Diazepane) |
| Glu206 | TM5 | Ionic Interaction/Hydrogen Bond | Basic Moiety |
| Tyr115 | TM3 | Hydrogen Bond | Linker/Carboxamide |
| Tyr374 | TM6 | Hydrogen Bond | Linker/Carboxamide |
| Tyr189 | ECL2 | π-π Stacking | Aromatic/Hydrophobic Group |
| Tyr394 | TM7 | π-π Stacking | Aromatic/Hydrophobic Group |
Data synthesized from multiple molecular docking studies on H3R antagonists. researchgate.netresearchgate.netmdpi.com
Molecular Dynamics Simulations of Protein-Ligand Complexes
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of a protein-ligand complex over time, providing insights that are not accessible through static docking models. nih.govnih.gov For analogues of this compound, MD simulations of their complexes with the H3R can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the conformational changes that occur upon binding. nih.gov
Long-time-scale atomistic MD simulations of the H3R embedded in a lipid bilayer have been used to study the receptor in its active, inactive, and constitutively active states. nih.gov Such simulations demonstrate that the binding of an antagonist, like an analogue of this compound, stabilizes an inactive conformation of the receptor. The stability of the key interactions identified in docking studies, such as the salt bridge between the ligand's basic amine and Asp114, can be assessed throughout the simulation. researchgate.net
WaterMap Analysis for Solvent-Mediated Interactions
The role of water molecules in the binding of ligands to their protein targets is increasingly recognized as a critical factor in determining binding affinity and specificity. soton.ac.uk WaterMap is a computational tool that identifies the location and thermodynamic properties of water molecules in a protein's binding site, highlighting those that are unstable and whose displacement upon ligand binding would be energetically favorable.
While specific WaterMap analyses for this compound are not publicly documented, the principles can be applied to its interaction with the H3R. GPCRs, including the H3R, are known to contain networks of structured water molecules within their transmembrane domains. nih.govresearchgate.net These water molecules can mediate interactions between the ligand and the receptor by forming hydrogen bond bridges. acs.org
In the context of the H3R binding pocket, some water molecules will be "unhappy" or high-energy, meaning they are sterically hindered or make fewer favorable hydrogen bonds than they would in bulk solvent. A ligand, or a part of it like the cyclopropyl group, that can displace these unfavorable water molecules can gain significant binding affinity through a favorable entropic contribution. Conversely, a ligand that can form a stable, bridging hydrogen bond with a "happy" water molecule can also enhance its affinity. nih.gov MD simulations have shown that the number of water molecules in the orthosteric site of the H3R differs between the apo, agonist-bound, and antagonist-bound states, indicating the dynamic role of the solvent in ligand binding. researchgate.net Understanding the hydration landscape of the H3R binding site is therefore crucial for the rational design of potent antagonists like the this compound analogues.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclopropyl 1,4 Diazepane 1 Carboxamide Scaffolds
Impact of Cyclopropyl (B3062369) Moiety Modifications on Bioactivity
The three-membered cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 27.5 kcal/mol) and unusual bonding, which gives it properties resembling those of an olefinic double bond. unl.pt In medicinal chemistry, this rigidity is exploited as a conformational restriction strategy. By replacing a more flexible alkyl group with a cyclopropyl ring, the number of accessible conformations is reduced. This pre-organization of the ligand into a bioactive conformation can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing binding affinity and potency. nih.gov The rigid nature of the cyclopropyl group helps to orient the rest of the molecule in a defined three-dimensional space, which can optimize interactions with a specific receptor pocket. nih.gov
The introduction of substituents onto the cyclopropyl ring can significantly modulate a compound's bioactivity by altering its steric and electronic properties. nih.gov Even minor modifications can lead to substantial changes in target affinity and selectivity. For example, studies on other classes of compounds, such as 1-aryl-2-fluorocyclopropylamines, have shown that the addition of electron-releasing groups (e.g., -CH₃, -OCH₃) or electron-attracting groups (e.g., -Cl, -F) to an adjacent aryl ring can increase inhibitory activity against enzymes like monoamine oxidase A. nih.gov
Applying these principles to the N-cyclopropyl-1,4-diazepane-1-carboxamide scaffold, substituents on the cyclopropyl ring could serve to:
Probe Steric Pockets: Introducing small to moderately sized groups can explore steric tolerance within the binding site, potentially leading to additional favorable van der Waals interactions.
Modulate Electronics: Electron-withdrawing or -donating groups can influence the electronic character of the entire molecule, affecting its interaction with polar residues in the target protein.
Introduce New H-Bonding Sites: The addition of functional groups like hydroxyl (-OH) or amino (-NH₂) could create new hydrogen bonding opportunities, further anchoring the molecule in the binding site.
Table 1: Hypothetical Impact of Cyclopropyl Ring Substituents on Bioactivity
| Substituent (R) on Cyclopropyl Ring | Anticipated Effect on Bioactivity | Rationale |
| H (unsubstituted) | Baseline activity | Reference compound for SAR analysis. |
| Methyl (-CH₃) | Potential increase in potency | May fit into a small hydrophobic pocket, enhancing binding. |
| Fluoro (-F) | Potential increase in potency and metabolic stability | Can form favorable polar interactions and block sites of metabolism. |
| Hydroxyl (-OH) | Variable; may increase or decrease activity | Could introduce a key hydrogen bond but may also increase polarity, potentially reducing cell permeability. |
Role of the 1,4-Diazepane Ring System in Target Binding
The seven-membered 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, valued for its conformational flexibility and the synthetic tractability of its nitrogen atoms. mdpi.comdntb.gov.ua
Unlike more rigid ring systems, the seven-membered diazepane ring can adopt several low-energy conformations, most notably the twist-boat and twist-chair forms. researchgate.net This conformational adaptability allows the scaffold to mold itself to the specific topology of a target's binding site. nih.gov For instance, studies on N,N-disubstituted-1,4-diazepane orexin receptor antagonists have revealed that a specific twist-boat conformation, stabilized by an intramolecular π-stacking interaction, is crucial for high-affinity binding. nih.govnih.gov This inherent flexibility means the diazepane ring can act as a versatile template, capable of presenting its substituents in a variety of spatial arrangements to optimize interactions with a receptor.
The two nitrogen atoms of the 1,4-diazepane ring are key points for chemical modification, allowing for systematic exploration of SAR. nih.govnih.gov
N1 Position: In the this compound scaffold, the N1 position is acylated to form the carboxamide linkage. This modification is fundamental to the core structure.
N4 Position: The N4 nitrogen is a critical handle for diversification. Attaching different substituents at this position allows for the exploration of various regions of the target binding pocket. SAR studies on other diazepine-based compounds have shown that the nature of the substituent at this position is often a primary driver of potency and selectivity. nih.gov For example, in one study on imidazo[4,5-e] researchgate.netnih.govdiazepine (B8756704) derivatives, the size and character of the alkyl chain attached to a ring nitrogen were found to be critical for biological activity, suggesting the substituent occupies a specific hydrophobic binding pocket. nih.gov
Table 2: Potential Influence of N4 Substituents on Target Binding Affinity
| N4 Substituent (R') | Potential Interaction Type | Expected Impact on Affinity |
| Methyl | Hydrophobic | Moderate affinity; explores small pockets. |
| Benzyl | Hydrophobic, π-π stacking | Potential for high affinity if a corresponding aromatic pocket exists. |
| (CH₂)₂-OH | Hydrogen bonding, polar | May increase affinity if H-bond donors/acceptors are present. |
| (CH₂)₂-COOH | Ionic, hydrogen bonding | Potential for strong, specific interactions with basic residues like arginine or lysine. |
Influence of the Carboxamide Functionality on Molecular Recognition
The carboxamide group is a ubiquitous functional group in drug molecules, prized for its role as a pharmacophore that facilitates molecular recognition. nih.gov Its structural and electronic properties are central to its function in anchoring a ligand to its target protein.
The carboxamide linker possesses several key features:
Hydrogen Bonding: It is an excellent hydrogen bond donor (via the N-H proton) and acceptor (via the carbonyl oxygen). These directional interactions are fundamental to high-affinity binding and specificity. drugdesign.org
Planarity and Rigidity: The amide bond has partial double-bond character, making it planar and rigid. This structural feature reduces the conformational flexibility of the linker region, helping to properly orient the cyclopropyl and diazepane moieties for optimal receptor engagement.
Dipole Moment: The carbonyl group creates a strong dipole moment, which can engage in favorable dipole-dipole interactions within the binding site.
The ability of the carboxamide to serve as a structural anchor is a recurring theme in drug design. By forming one or more key hydrogen bonds with the protein backbone or specific amino acid side chains, it can secure the molecule in a productive binding mode, allowing the other parts of the scaffold to make their own favorable contacts. drugdesign.org
Table 3: Role of Carboxamide Group in Molecular Recognition
| Carboxamide Feature | Interaction Type | Significance in Target Binding |
| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Forms strong, directional bonds with H-bond donors (e.g., backbone N-H, Arg, Asn, Gln side chains). |
| Amide Hydrogen (N-H) | Hydrogen Bond Donor | Forms strong, directional bonds with H-bond acceptors (e.g., backbone C=O, Asp, Glu side chains). |
| Planar Amide Bond | Conformational Rigidity | Reduces rotational freedom, minimizing the entropic cost of binding and ensuring proper substituent orientation. |
Hydrogen Bonding Networks and Amide Interactions
The carboxamide moiety of this compound is a key structural feature that dictates its interaction with biological targets. The amide group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). These interactions are crucial for the molecule's binding affinity and specificity.
In a protein binding pocket, the N-H of the carboxamide can form a hydrogen bond with an acceptor residue such as an aspartate or glutamate. Simultaneously, the carbonyl oxygen can accept a hydrogen bond from a donor residue like arginine or lysine. The planarity of the amide bond also influences the conformational rigidity of the molecule, which can be a determining factor in its biological activity. The cyclopropyl group, while primarily contributing to hydrophobic interactions, can also influence the electronic properties of the carboxamide and, consequently, its hydrogen bonding capacity.
Studies on related benzazepine derivatives have shown that N-H···O hydrogen bonds can lead to the formation of dimeric structures. nih.gov Similarly, in a biological context, these interactions are vital for the ligand-receptor complex's stability.
Bioisosteric Replacements of the Carboxamide Group
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. drughunter.com The amide bond, while providing key hydrogen bonding interactions, can be susceptible to enzymatic cleavage, leading to poor metabolic stability. drughunter.com Replacing the carboxamide group in this compound with a suitable bioisostere can address this liability while retaining or improving biological activity.
Several five-membered heterocyclic rings are effective non-classical bioisosteres for the amide group. For instance, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles can mimic the hydrogen bonding and dipole moment of an amide while offering improved metabolic stability. drughunter.com Triazoles are another class of heterocyclic bioisosteres that can effectively replace an amide bond. drughunter.com The choice of bioisostere depends on the specific context of the drug-target interaction and the desired property improvements.
Below is a table illustrating potential bioisosteric replacements for the carboxamide group and their expected impact on key properties.
| Original Functional Group | Bioisosteric Replacement | Potential Advantages |
| Carboxamide | 1,2,4-Oxadiazole | Improved metabolic stability, modulation of hydrogen bonding properties |
| Carboxamide | 1,3,4-Oxadiazole | Enhanced metabolic stability, altered electronic distribution |
| Carboxamide | 1,2,3-Triazole | Resistance to enzymatic cleavage, mimics trans amide bond configuration |
| Carboxamide | Tetrazole | Increased metabolic stability, can act as a carboxylic acid mimic |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, a QSAR model could be developed to predict their activity and guide the design of new, more potent compounds.
The development of a robust QSAR model involves the calculation of various molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. These descriptors are then correlated with the biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).
For diazepam derivatives, which share a similar diazepine core, QSAR studies have been successfully employed to understand their binding mechanisms and structural requirements for improved activity. nih.gov A similar approach for this compound analogs would involve the generation of a dataset of compounds with their corresponding biological activities and a set of calculated molecular descriptors.
The following table presents a hypothetical set of molecular descriptors that could be used in a QSAR study of this compound analogs.
| Descriptor | Description | Potential Influence on Activity |
| cLogP | Calculated octanol-water partition coefficient | Hydrophobicity and membrane permeability |
| TPSA | Topological Polar Surface Area | Hydrogen bonding potential and cell permeability |
| Molecular Weight | Mass of the molecule | Size and steric hindrance |
| Number of H-bond donors/acceptors | Hydrogen bonding capacity | Binding affinity to the target |
| Dipole Moment | Measure of the molecule's polarity | Electrostatic interactions with the target |
Pharmacophore Identification and Molecular Design Hypotheses
A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. nih.gov For the this compound scaffold, a pharmacophore model can be generated based on the structures of active analogs. This model can then be used as a 3D query in virtual screening to identify new compounds with the desired activity or to guide the design of novel molecules.
A hypothetical pharmacophore model for an this compound analog might include the following features:
A hydrogen bond acceptor (from the carboxamide carbonyl).
A hydrogen bond donor (from the carboxamide N-H).
A hydrophobic feature (from the cyclopropyl group).
Additional hydrophobic or aromatic features depending on other substituents on the diazepine ring.
This pharmacophore hypothesis can be used to propose new molecular designs. For instance, replacing the cyclopropyl group with other small, hydrophobic moieties could be explored to probe the hydrophobic pocket of the target. Similarly, modifications to the diazepine ring could be made to optimize the spatial arrangement of the pharmacophore features and improve binding affinity. The combination of QSAR and pharmacophore modeling provides a powerful in silico platform for the rational design of novel and potent this compound-based therapeutic agents. nih.gov
Computational and Cheminformatics Driven Research in N Cyclopropyl 1,4 Diazepane 1 Carboxamide Discovery
De Novo Drug Design Methodologies
De novo drug design aims to generate novel molecular structures with desired pharmacological properties from scratch. researchgate.net For a target compound like N-cyclopropyl-1,4-diazepane-1-carboxamide, these methods can be pivotal in its initial conception and optimization.
Deep reinforcement learning (DRL) has emerged as a powerful strategy for exploring the immense chemical space and designing novel molecules with optimized properties. nih.govarxiv.org This approach combines deep learning's ability to learn from vast datasets with reinforcement learning's capacity for goal-oriented decision-making. In the context of this compound, a DRL framework could be employed to generate novel analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles. arxiv.org
The process typically involves a generative model, such as a recurrent neural network (RNN) or a generative adversarial network (GAN), that learns the underlying patterns of chemical structures from a large database of known molecules. researchgate.netrsc.org An agent is then trained to build molecules, often represented as SMILES strings or molecular graphs, by making sequential decisions. A scoring function provides rewards to the agent based on the desirability of the generated molecules, guiding the exploration towards regions of the chemical space that contain compounds with the desired attributes. For instance, the DRL model could be tasked with generating diazepane derivatives that exhibit high predicted binding affinity for a specific target while maintaining drug-like properties.
A hypothetical application of DRL in the design of this compound analogs is outlined in the table below:
| Parameter | Description | Example Application |
| Generative Model | The neural network architecture used to generate molecular structures. | A Long Short-Term Memory (LSTM) based RNN pre-trained on a large chemical database. |
| Agent | The reinforcement learning component that learns to make decisions. | A policy-based agent that decides which atom or fragment to add next to the growing molecule. |
| Scoring Function | A function that evaluates the generated molecules and provides a reward. | A multi-objective function that rewards high predicted target affinity, good ADMET properties, and synthetic accessibility. |
| Exploration Strategy | The method used to explore the chemical space. | An epsilon-greedy strategy where the agent mostly exploits its learned knowledge but occasionally explores new avenues. |
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.govyoutube.com Once promising fragments are identified, they can be grown, linked, or merged to generate more potent lead compounds. The 1,4-diazepane scaffold itself can be considered a key fragment that can be elaborated upon.
In the discovery of this compound, FBDD could have played a crucial role. The process would likely begin with the identification of a fragment, perhaps a cyclopropylamine (B47189) or a simple diazepane derivative, that shows weak but specific binding to the target of interest. This initial hit would then be elaborated upon. For instance, the addition of the carboxamide group and the cyclopropyl (B3062369) moiety could be guided by structural information from X-ray crystallography or NMR spectroscopy of the target-fragment complex. This elaboration aims to fill adjacent pockets in the binding site to increase affinity and selectivity.
The following table illustrates a potential fragment-based elaboration pathway leading to this compound:
| Step | Fragment/Intermediate | Rationale for Elaboration | Resulting Structure |
| 1. Initial Hit | 1,4-Diazepane | Provides a central scaffold with desirable physicochemical properties. | 1,4-Diazepane |
| 2. Fragment Growing | Addition of a cyclopropyl group | To explore a hydrophobic pocket and enhance metabolic stability. | 1-Cyclopropyl-1,4-diazepane (B1287545) |
| 3. Fragment Linking/Growing | Addition of a carboxamide moiety | To introduce a hydrogen bond donor/acceptor and improve target interactions. | This compound |
Predictive Modeling and Virtual Screening Applications
Predictive modeling and virtual screening are indispensable tools for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline. nih.govnih.gov
These models can be built using various algorithms, such as random forests, support vector machines, and deep neural networks. The input to these models is typically a numerical representation of the molecule, known as molecular descriptors or fingerprints. By training on a dataset of molecules with known properties, the model learns the relationship between chemical structure and the property of interest. This allows for the rapid in silico assessment of large numbers of virtual compounds, enabling researchers to focus on those with the most promising predicted profiles.
A table of predicted properties for this compound using hypothetical AI/ML models is presented below:
| Property | Predicted Value | Significance in Drug Discovery |
| Target Affinity (pIC50) | 7.5 | Indicates the potential potency of the compound. |
| Aqueous Solubility (logS) | -3.2 | Affects absorption and formulation. |
| Blood-Brain Barrier Permeability (logBB) | -0.8 | Determines if the compound can reach CNS targets. |
| CYP450 Inhibition | Low | Predicts the likelihood of drug-drug interactions. |
| hERG Blockade | Low | Assesses the risk of cardiac toxicity. |
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This can be done through ligand-based or structure-based approaches.
Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. In the context of this compound, if other active compounds with a similar scaffold are known, their structures can be used to create a pharmacophore model or a 2D/3D similarity search query to screen large compound databases.
Structure-based virtual screening (SBVS) , on the other hand, requires the 3D structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or cryo-electron microscopy. Molecular docking is a common SBVS method where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. This allows for the identification of compounds that have a high predicted affinity and a favorable binding mode. For a compound like this compound, SBVS could be used to screen vast virtual libraries to identify other diazepane derivatives with potentially improved interactions with the target protein.
Cheminformatics Tools for Chemical Library Design and Analysis
Cheminformatics tools are essential for the design, analysis, and management of chemical libraries. nih.gov These tools enable researchers to create diverse and focused libraries of compounds for screening, as well as to analyze the results of high-throughput screening campaigns.
For a privileged scaffold like 1,4-diazepane, cheminformatics tools can be used to design a virtual library of derivatives by systematically exploring different substitution patterns around the core structure. nih.govresearchgate.net For instance, a library could be generated by varying the substituent on the cyclopropyl group or by exploring different amides at the carboxamide position of this compound.
These libraries can then be analyzed for properties such as chemical diversity, drug-likeness, and synthetic feasibility. Tools for molecular clustering, diversity analysis, and property calculation are employed to ensure that the designed library effectively covers the desired chemical space. The integration of these tools allows for the creation of high-quality virtual screening libraries that can significantly enhance the efficiency of the drug discovery process. bohrium.com
Integration of Multi-Omic Data in Computational Strategies
The advent of high-throughput technologies has ushered in an era of "big data" in biomedical research, with various "omics" disciplines providing comprehensive molecular snapshots of biological systems. nygen.io The integration of these diverse datasets—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a holistic perspective that can significantly enhance the discovery and development of novel therapeutic agents like this compound. researchgate.netnashbio.com This multi-omic approach allows for a more complete understanding of a drug's mechanism of action, the identification of predictive biomarkers, and the elucidation of potential resistance mechanisms. frontlinegenomics.comelifesciences.org
Computational and cheminformatics-driven research for this compound can be substantially enriched by integrating multi-omic data. Such a strategy moves beyond single-data-type analyses to create a more interconnected and systems-level view of the compound's effects. nygen.ionortheastern.edu By combining different layers of biological information, researchers can build more robust and predictive models to guide further preclinical and clinical investigation. nih.gov
A hypothetical workflow for integrating multi-omic data in the study of this compound could involve several key stages. Initially, a series of in vitro or in vivo experiments would be conducted where biological samples (e.g., cancer cell lines or animal models of a specific disease) are treated with the compound. Following treatment, samples would be collected at various time points to capture the dynamic molecular changes induced by the compound.
These samples would then be subjected to a battery of omics analyses:
Genomics: To identify any genetic variations that may influence the response to this compound.
Transcriptomics (RNA-seq): To quantify changes in gene expression levels upon treatment.
Proteomics: To measure alterations in protein abundance and post-translational modifications.
Metabolomics: To profile changes in small-molecule metabolites, providing a functional readout of cellular state.
The resulting datasets, each providing a different piece of the biological puzzle, would then be integrated using advanced computational and statistical methods. Network-based approaches, for instance, can be used to construct interaction networks of genes, proteins, and metabolites that are perturbed by this compound. ahajournals.org Machine learning algorithms can also be employed to identify multi-omic signatures that correlate with the compound's efficacy or potential off-target effects. nih.gov
For example, in a hypothetical study investigating the anti-cancer properties of this compound on a specific cancer cell line, a multi-omic analysis might reveal the following illustrative findings:
Table 1: Hypothetical Differentially Expressed Genes in Response to this compound
| Gene Symbol | Log2 Fold Change | p-value | Function |
|---|---|---|---|
| GENE-A | 2.5 | 0.001 | Apoptosis |
| GENE-B | -1.8 | 0.005 | Cell Cycle Progression |
| GENE-C | 3.1 | <0.001 | DNA Repair |
Table 2: Hypothetical Altered Protein Levels Following Treatment
| Protein Name | Fold Change | p-value | Associated Pathway |
|---|---|---|---|
| Protein-X | 2.1 | 0.003 | MAPK Signaling |
| Protein-Y | -1.5 | 0.008 | PI3K-Akt Signaling |
Table 3: Hypothetical Metabolite Changes Induced by the Compound
| Metabolite | Fold Change | p-value | Metabolic Pathway |
|---|---|---|---|
| Metabolite-1 | 2.8 | <0.001 | Glycolysis |
| Metabolite-2 | -1.7 | 0.006 | Citric Acid Cycle |
By integrating these disparate datasets, a more cohesive picture of the compound's mechanism of action can be constructed. For instance, the upregulation of "GENE-A" and "Protein-Z" could suggest that this compound induces apoptosis through the p53 signaling pathway. Concurrently, the downregulation of "GENE-B" and "Protein-Y" might indicate an inhibition of cell proliferation. The observed changes in metabolites could further point to a metabolic reprogramming of the cancer cells in response to the compound.
This integrated multi-omic approach provides a powerful framework for generating and testing new hypotheses about the therapeutic potential of this compound. nih.gov It can help to identify novel biomarkers that predict which patients are most likely to benefit from the drug and can also provide early warnings of potential adverse effects by revealing unintended off-target interactions. frontlinegenomics.comelucidata.io Ultimately, the fusion of multi-omic data with computational strategies is poised to accelerate the translation of promising compounds like this compound from the laboratory to the clinic. researchgate.net
Lead Optimization Strategies for N Cyclopropyl 1,4 Diazepane 1 Carboxamide Series
Iterative Design, Synthesis, and Evaluation Cycles
The optimization of the N-cyclopropyl-1,4-diazepane-1-carboxamide series follows an iterative cycle of design, synthesis, and evaluation. patsnap.com This process is fundamental to establishing a robust Structure-Activity Relationship (SAR), which connects the chemical structure of a molecule to its biological activity. patsnap.comnih.gov
In a notable example involving a diazepane series developed as SARS-CoV-2 Mpro inhibitors, researchers began with an initial hit compound and systematically introduced modifications. acs.orgscienceopen.com The synthesis of target compounds often starts from a core scaffold, such as a protected diazepane, which is then elaborated through various chemical reactions. scienceopen.comopenpharmaceuticalsciencesjournal.com For instance, the synthesis of 4-(4-Bromo-2-ethylbenzyl)-1-(5-chloronicotinoyl)-N-cyclopropyl-1,4-diazepane-5-carboxamide was achieved by reacting the corresponding lithium carboxylate intermediate with cyclopropylamine (B47189). scienceopen.com Each new analog is then subjected to biological evaluation, in this case, an enzymatic assay, to measure its inhibitory activity. acs.org The results of these assays feed back into the design phase, informing the next round of structural modifications to enhance desired properties like potency. patsnap.comnih.gov This cyclical process allows for the gradual refinement of the lead compound, transforming a moderately active hit into a highly potent lead. scienceopen.com
Strategies for Enhancing Target Selectivity and Potency
A primary goal of lead optimization is to improve the potency and target selectivity of a compound. For the diazepane carboxamide series, specific strategies have been employed to maximize interactions with the biological target, thereby increasing inhibitory activity.
A key strategy is the introduction of additional chemical groups, or "exit vectors," onto the diazepane scaffold. acs.org Analysis of the X-ray crystal structure of an early lead compound bound to its target enzyme, SARS-CoV-2 Mpro, revealed that several binding pockets (S1′, S2′, and S4) were not occupied by the inhibitor. acs.org This presented an opportunity to introduce new functional groups on the diazepane ring that could extend into these pockets and form additional favorable interactions. acs.org By systematically exploring different substitution points on the diazepane ring, researchers could identify novel vectors that significantly enhanced binding affinity. acs.orgscienceopen.com This targeted approach led to a remarkable increase in potency, transforming a compound with a 14 μM inhibitory concentration (IC₅₀) into a lead with a 16 nM IC₅₀. acs.orgscienceopen.com This demonstrates how understanding the target's structure can guide modifications to enhance van der Waals and other interactions, ultimately boosting potency. scienceopen.com
Structural Simplification Approaches to Molecular Design
While adding complexity can enhance potency, there is also a strategic advantage in structural simplification. This approach aims to reduce molecular weight and complexity, which can improve pharmacokinetic profiles and synthetic accessibility, a concept that counters the trend of "molecular obesity" in drug candidates. scienceopen.com The goal is to retain or improve biological activity while creating a more "drug-like" molecule by truncating unnecessary functionalities. scienceopen.com
Advanced Lead Optimization Techniques and Technologies
Modern lead optimization leverages a suite of advanced technologies to accelerate the discovery process. These tools enable rapid synthesis and testing and provide deep insights into the molecular interactions that drive a compound's activity.
High-Throughput Medicinal Chemistry (HTMC) plays a crucial role by enabling the rapid synthesis of a large number of analogs for evaluation. acs.org In the optimization of the diazepane series, computational methods were first used to generate a virtual library of potential compounds. acs.orgscienceopen.com These virtual compounds were then computationally "docked" into the active site of the target enzyme. nih.gov Based on scoring functions that predict binding affinity, a manageable number of the most promising compounds were prioritized for actual synthesis. scienceopen.com This integration of in silico screening with HTMC allows research efforts to be focused on the compounds most likely to succeed, significantly accelerating the iterative optimization cycle. acs.org For example, 36 molecules were prioritized for synthesis and evaluation based on this combined approach. acs.orgscienceopen.com
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable analytical techniques in the lead optimization process. danaher.com After synthesizing new analogs, these methods are used to confirm their identity, structure, and purity. nih.gov
In the synthesis of derivatives of the this compound series, Liquid Chromatography-Mass Spectrometry (LC-MS) was routinely used to confirm the molecular weight of the products. For instance, the successful synthesis of 4-(4-Bromo-2-ethylbenzyl)-1-(5-chloronicotinoyl)-N-cyclopropyl-1,4-diazepane-5-carboxamide was confirmed by an LC-MS signal corresponding to its protonated molecular ion ([M+H]⁺) at 518.98 m/z. scienceopen.com All final compounds are typically required to display a high level of purity (e.g., ≥95%) as determined by both NMR and UPLC/MS analysis before further biological testing. nih.gov
Structure-Based Drug Design (SBDD) uses the three-dimensional structure of the biological target to guide the design of more effective inhibitors. acs.orgnih.gov The optimization of the diazepane series heavily relied on SBDD. An X-ray crystal structure of an initial lead compound complexed with the Mpro enzyme provided a detailed map of the binding site. acs.org
This structural information allowed for the application of advanced computational tools like WaterMap analysis. acs.orgscienceopen.com WaterMap is a molecular dynamics-based method that identifies the location of water molecules within a binding site and calculates their thermodynamic properties. scienceopen.com By identifying high-energy, unstable water molecules, researchers can design modifications to the inhibitor that displace these water molecules, which can lead to a significant gain in binding affinity. acs.orgscienceopen.com This SBDD approach, combined with molecular docking and molecular dynamics simulations, was instrumental in identifying the novel exit vector that dramatically improved the potency of the lead compound. acs.org The crystal structure of the highly potent 16 nM inhibitor confirmed that the new modifications engaged in a network of water-mediated interactions, validating the design strategy. acs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1250756-84-3 | bldpharm.com |
| Molecular Formula | C₉H₁₇N₃O | bldpharm.com |
| Molecular Weight | 183.25 g/mol | bldpharm.com |
| SMILES Code | O=C(N1CCNCCC1)NC2CC2 | bldpharm.com |
Table 2: Inhibitory Activity of Selected Diazepane Carboxamide Derivatives against SARS-CoV-2 Mpro | Compound | Structure / Description | IC₅₀ (nM) | Source | | :--- | :--- | :--- | | Lead Compound (119) | A diazepane derivative with a novel ethylcarboxamide exit vector. | 16 | acs.orgscienceopen.com | | Initial Hit (1) | The starting point for the optimization campaign. | 14,000 | acs.org | | GC-78-HCl | A related piperazine (B1678402) derivative for comparison. | 170 | scienceopen.com |
Future Directions and Unexplored Research Avenues for N Cyclopropyl 1,4 Diazepane 1 Carboxamide Compounds
Development of Novel Synthetic Routes
The synthesis of 1,4-diazepane derivatives has been an area of significant interest, with various methods developed for constructing this seven-membered heterocyclic core. nih.govresearchgate.net Future efforts for synthesizing N-cyclopropyl-1,4-diazepane-1-carboxamide and its analogs could focus on improving efficiency, atom economy, and the ability to generate diverse compound libraries.
Promising strategies include:
Palladium-Catalyzed Reactions: Palladium catalysis has proven to be an efficient tool for synthesizing benzodiazepines and related structures. mdpi.com Techniques like intramolecular Buchwald-Hartwig N-arylation or domino processes such as carboamination and aminoarylation could be adapted to construct the diazepane ring with high efficiency and control. mdpi.com
Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to complex molecules in a single step. Designing a three-component reaction involving a diamine, a bis-electrophile, and a cyclopropyl-containing isocyanate or amine could provide a rapid and efficient route to the target scaffold. researchgate.net
Ring-Opening Strategies: A facile method for creating functionalized 1,4-benzodiazepine (B1214927) derivatives involves the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides followed by the ring-opening of the resulting azetidine-fused ring with various nucleophiles. nih.govmdpi.com This approach could be modified to generate diverse diazepane structures.
Synthesis from N-Propargylamines: N-propargylamines are versatile building blocks that have been successfully used to create 1,4-diazepane cores, offering high atom economy and shorter synthetic pathways. researchgate.net
Table 1: Modern Synthetic Strategies for 1,4-Diazepane Scaffolds
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Palladium-Catalyzed Cyclization | Utilizes a palladium catalyst to facilitate intramolecular C-N bond formation to create the diazepine (B8756704) ring. mdpi.com | High efficiency, good functional group tolerance, and applicability to diverse substrates. |
| Multi-Component Reactions | Combines three or more reactants in a single pot to form the final product, incorporating key structural elements simultaneously. researchgate.net | High atom economy, operational simplicity, and rapid generation of chemical diversity. |
| Azetidine Ring-Opening | Involves the synthesis of an azetidine-fused diazepine intermediate, followed by nucleophilic opening of the strained four-membered ring to install functional groups. nih.govmdpi.com | Provides a route to specifically functionalized diazepane derivatives that may be difficult to access otherwise. |
Exploration of New Pharmacological Targets
The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. While historically associated with central nervous system (CNS) activity, particularly as modulators of the GABA-A receptor, recent research has revealed a much broader pharmacological profile for this class of compounds. chemisgroup.uskcl.ac.uk Future research should aim to explore targets beyond the CNS for this compound derivatives.
Potential targets for investigation include:
Factor Xa (fXa): A novel series of 1,4-diazepane derivatives has been reported as potent inhibitors of Factor Xa, a key serine protease in the coagulation cascade, demonstrating effective antithrombotic activity. nih.gov
Sigma Receptors (σR): A new series of diazepane-containing compounds have been developed as sigma receptor ligands. acs.org These receptors are implicated in various neurological conditions, and ligands may serve as potential antipsychotics or neuroprotective agents. acs.org
Peroxisome Proliferator-Activated Receptor α (PPARα): As a key regulator of fatty acid metabolism, PPARα is a target for treating non-alcoholic fatty liver disease (NAFLD). nih.gov Derivatives of 3H-benzo[b] nih.govchemisgroup.us diazepine have been identified as PPARα agonists. nih.gov
Anticancer Targets: Certain 1,4-benzodiazepine-2,5-dione derivatives have been found to possess highly potent antitumor activity by inducing cell cycle arrest and apoptosis, potentially through the inhibition of protein synthesis. acs.org
Table 2: Potential Pharmacological Targets for 1,4-Diazepane Derivatives
| Target | Biological Function / Disease Relevance | Potential Therapeutic Application |
|---|---|---|
| Factor Xa | Serine protease in the blood coagulation cascade. nih.gov | Anticoagulants, antithrombotics. |
| Sigma Receptors (σR) | Involved in neuropsychiatric and neurodegenerative disorders. acs.org | Antipsychotics, antiamnesics, neuroprotective agents. |
| PPARα | Nuclear receptor that regulates fatty acid metabolism. nih.gov | Treatment of non-alcoholic fatty liver disease (NAFLD). |
| Protein Synthesis Pathways | Essential cellular process often dysregulated in cancer. acs.org | Anticancer agents. |
Advanced Computational Methodologies for Predictive Modeling
In silico techniques are indispensable tools for modern drug discovery, enabling the rapid screening of virtual libraries, prediction of biological activity, and elucidation of binding mechanisms. The application of these methods to the this compound scaffold can significantly accelerate the identification and optimization of lead compounds.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of diazepane derivatives with their biological activity. nih.gov These models are valuable for predicting the potency of novel, un-synthesized compounds and for guiding the design of more active analogs. kcl.ac.ukresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Docking studies can be used to screen virtual libraries of this compound derivatives against various pharmacological targets (e.g., Factor Xa, PPARα) to identify potential hits. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of binding interactions identified through docking. nih.govnih.gov This can help elucidate the binding mechanism and the structural requirements for potent activity. acs.org
Table 3: Computational Methods in Diazepane Drug Discovery
| Methodology | Application | Outcome |
|---|---|---|
| QSAR | Predicts biological activity based on chemical structure. kcl.ac.uknih.gov | Identifies key structural features for potency; predicts activity of virtual compounds. |
| Molecular Docking | Simulates the binding of a ligand to a receptor's active site. nih.gov | Ranks potential binders; elucidates binding poses and key interactions. |
| Molecular Dynamics | Simulates the movement of atoms in a ligand-receptor complex over time. nih.govnih.gov | Assesses the stability of binding; refines understanding of the binding mechanism. |
Applications in Chemical Biology and Probe Development
Beyond their direct therapeutic potential, this compound derivatives can be developed into valuable tools for chemical biology. Chemical probes are essential for dissecting complex biological pathways and validating new drug targets.
Future directions in this area include:
Development of Targeted Probes: Potent and selective ligands for a specific target, such as the sigma receptor, can be modified to create chemical probes. acs.org This involves conjugating the diazepane core to a reporter tag, such as a fluorescent dye, a biotin molecule for affinity purification, or a photo-affinity label for covalent target identification.
Elucidating Mechanism of Action: These probes can be used in cellular and in vivo models to visualize the subcellular localization of their targets, identify binding partners, and clarify the downstream effects of target modulation.
Tool Compounds for Target Validation: Highly selective this compound derivatives can serve as "tool compounds." These are used in pharmacological studies to investigate the physiological and pathophysiological roles of their specific biological target, thereby validating its relevance for disease treatment before advancing a therapeutic candidate into clinical trials.
Q & A
What are the established synthetic routes for N-cyclopropyl-1,4-diazepane-1-carboxamide derivatives, and how are intermediates characterized?
Level: Basic (Synthetic Chemistry)
Methodological Answer:
- Key Steps :
- Amide Coupling : React tert-butyl 1,4-diazepane-1-carboxylate with cyclopropanecarboxylic acid derivatives (e.g., acid chlorides) under coupling agents like HATU or EDCI .
- BOC Deprotection : Use HCl in dioxane or TFA to remove the tert-butyloxycarbonyl (BOC) protecting group .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization.
- Characterization :
- Example : A 2021 study synthesized analogs via acid chloride intermediates, achieving >75% yield after purification .
How can structural modifications to the 1,4-diazepane core influence the compound’s physicochemical properties?
Level: Advanced (Structure-Property Relationships)
Methodological Answer:
- Approaches :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., acetyl at position 4) to alter logP and solubility. For example, 4-acetyl derivatives showed reduced aqueous solubility compared to unsubstituted analogs .
- Ring Strain : Cyclopropyl groups increase steric hindrance, potentially affecting binding affinity in biological assays .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict dipole moments and lipophilicity .
- Case Study : Replacing the cyclopropyl group with cyclohexyl in analogs increased logP by 1.2 units, impacting membrane permeability .
What analytical techniques are optimal for identifying this compound in complex matrices (e.g., plant extracts)?
Level: Basic (Analytical Chemistry)
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in H₂O/acetonitrile. Monitor for [M+H]⁺ ions (e.g., m/z 224.1 for the parent compound) .
- HRMS : Accurately determine molecular formulas (e.g., C₉H₁₆N₂O₂) with <2 ppm error .
- Challenges : Differentiate from structural analogs (e.g., N-benzyl-1,4-diazepane carboxamides) using retention time and fragmentation patterns .
How can researchers resolve contradictions in reported biological activities of this compound analogs?
Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
- Stepwise Protocol :
- Purity Verification : Confirm compound integrity via HPLC (>95% purity) and ¹H NMR .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle) .
- Structural Confounds : Compare substituent effects (e.g., 4-acetyl vs. 4-methyl groups) across studies .
- Example : A 2015 study attributed discrepancies in IC₅₀ values (5–50 µM) to variations in assay pH affecting cyclopropane ring stability .
What strategies are recommended for evaluating the hydrolytic stability of this compound under physiological conditions?
Level: Advanced (Stability Studies)
Methodological Answer:
- Accelerated Stability Testing :
- pH Variation : Incubate compounds in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours .
- LC-MS Monitoring : Track degradation products (e.g., hydrolyzed cyclopropane to propionic acid derivatives) .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, t₁/₂ = 8 hours at pH 1.2 .
- Structural Insights : Cyclopropyl groups are prone to ring-opening under acidic conditions, necessitating prodrug strategies for oral delivery .
How can structure-activity relationship (SAR) studies be designed for this compound in neurological targets?
Level: Advanced (Pharmacology/Chemistry)
Methodological Answer:
- Systematic Modifications :
- Biological Assays :
- In Vitro : Radioligand binding assays (e.g., CB2 receptor affinity using [³H]CP55,940) .
- In Silico : Molecular docking (AutoDock Vina) to predict binding poses in receptor pockets .
- Data Integration : Use multi-parametric optimization (MPO) to balance potency, solubility, and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
